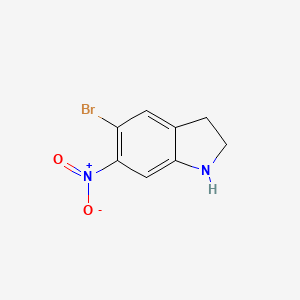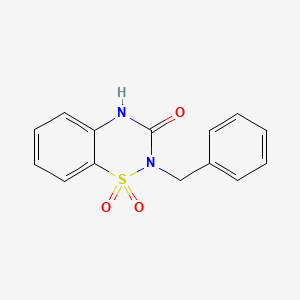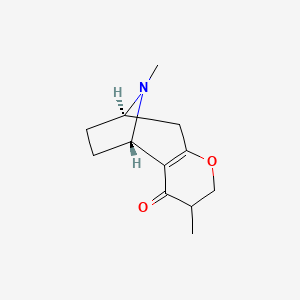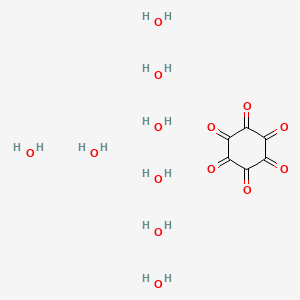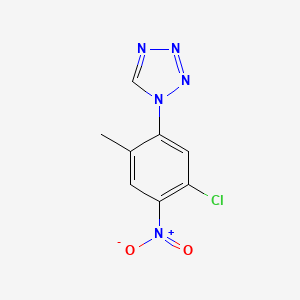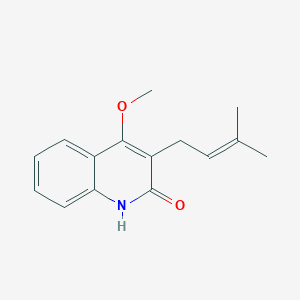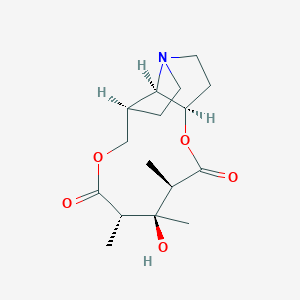
3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one
Übersicht
Beschreibung
The compound "3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one" is a chemical entity that has been the subject of various studies due to its potential applications in different fields such as organic synthesis, medicinal chemistry, and material science. The compound features a chlorophenyl group, a dimethylamino group, and a butenone moiety, which contribute to its unique chemical and physical properties.
Synthesis Analysis
The synthesis of related chlorophenyl compounds has been explored in several studies. For instance, a method for synthesizing metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, which shares a similar chlorophenyl moiety, was reported. These complexes were tested for their anti-tumor activities, indicating the potential of chlorophenyl compounds in medicinal chemistry . Another study described the electrochemical preparation of 3-chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, which is a functionalized isoprene unit that could be a precursor or structurally related to the compound .
Molecular Structure Analysis
The molecular structure of chlorophenyl compounds has been extensively analyzed using various computational methods. For example, DFT and TD-DFT/PCM calculations were used to determine the structural parameters and spectroscopic characterization of chlorophenyl and dimethylamino phenyl dyes, which could provide insights into the electronic structure and reactivity of the compound of interest . Additionally, the crystal structure of a similar compound, 1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enone, was determined, revealing the orientation of the chlorophenyl and dimethylamino groups relative to the central propenone unit .
Chemical Reactions Analysis
The reactivity and chemical behavior of chlorophenyl compounds have been studied through various reactions. For instance, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal led to the formation of heterocycles, demonstrating the versatility of chlorophenyl compounds in organic synthesis . The electrochemical reactions of chlorophenyl derivatives have also been explored, showing a range of possible products depending on the functional groups present .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl compounds are influenced by their molecular structure. Studies have shown that these compounds can exhibit interesting spectroscopic properties, such as IR and Raman wave numbers, which are useful for their identification and characterization . The electronic properties, such as band gap energies and reactive sites, have been calculated to understand their behavior in different solvent atmospheres . Additionally, the non-linear optical (NLO) properties and charge distributions of these compounds have been investigated, suggesting potential applications in material science .
Wissenschaftliche Forschungsanwendungen
Pharmacological Research Tool and Drug Lead
3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one has been identified as a nonpeptidic agonist of the urotensin-II receptor. This compound, referred to as AC-7954, exhibits selective activity and serves as a useful pharmacological research tool and a potential drug lead (Croston et al., 2002).
Nonlinear Optical Properties
The compound has been explored for its nonlinear optical properties. Studies using the z-scan technique with laser pulses revealed distinct changes in nonlinear absorption behavior under different laser intensities, suggesting its potential in optical device applications such as optical limiters (Rahulan et al., 2014).
Crystal and Molecular Structures
Research into the crystal and molecular structures of symmetric vinamidinium salts, including compounds similar to 3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one, has provided insights into their nonlinear optical (NLO) properties. These studies enhance understanding of molecular interactions and electronic properties relevant in various scientific fields (Sridhar et al., 2002).
Spectroscopic Characterization and NLO Analysis
Detailed studies involving DFT and TD-DFT/PCM calculations have been conducted to understand the molecular structure, spectroscopic characterization, and NLO properties of derivatives of 3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one. These analyses contribute to the fields of organic electronics and materials science (Wazzan et al., 2016).
Synthesis and Derivatives
The synthesis and study of derivatives of 3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one have yielded various heterocycles, contributing to the understanding of chemical reactions and potential applications in medicinal chemistry and materials science (Moskvina et al., 2015).
Crystallographic Studies
Crystallographic studies of related compounds have provided valuable insights into molecular conformations and interactions, aiding in the design and synthesis of new materials and drugs (Lei & Bai, 2009).
Eigenschaften
IUPAC Name |
(Z)-3-(4-chlorophenyl)-4-(dimethylamino)but-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-9(15)12(8-14(2)3)10-4-6-11(13)7-5-10/h4-8H,1-3H3/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQEZMSRBECRTMN-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C\N(C)C)/C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-Chlorophenyl)-4-(dimethylamino)but-3-en-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



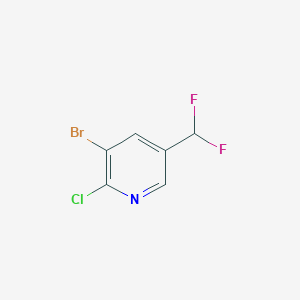
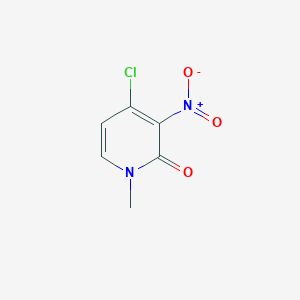
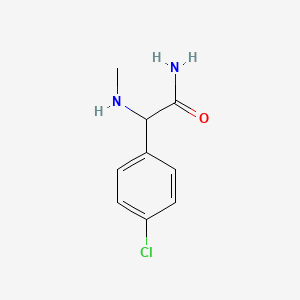
![2-[(4-Bromophenyl)sulfanyl]-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3038059.png)
